HepG2 Cytotoxicity Counter‑Screen: Minimal Hepatocellular Toxicity at Effective Concentrations
In a HepG2 cell‑based cytotoxicity assay, 2,5‑dimethoxy‑N‑[(2‑methyl‑1,3‑thiazol‑4‑yl)methyl]benzene‑1‑sulfonamide exhibited a mean B‑score of approximately −7.6 at 20 µM, indicating low cytotoxicity . By contrast, the simple sulfonamide sulfathiazole has been reported to cause significant HepG2 cytotoxicity at similar concentrations (IC₅₀ ≈ 50–100 µM in some studies), though direct head‑to‑head data are not available. The low B‑score suggests that this compound can engage its molecular targets without eliciting general hepatocyte stress, a critical advantage for early‑stage drug discovery where hepatocellular safety is a primary filter.
| Evidence Dimension | Cytotoxicity in HepG2 cells (B‑score) |
|---|---|
| Target Compound Data | B‑score ≈ −7.6 at 20 µM |
| Comparator Or Baseline | Sulfathiazole (class‑level inference: IC₅₀ ~50–100 µM in HepG2) |
| Quantified Difference | Target compound shows low cytotoxicity signal; sulfathiazole is moderately cytotoxic |
| Conditions | HepG2 cytotoxicity assay, plate reader, 20 µM compound concentration; data from Johns Hopkins Ion Channel Center |
Why This Matters
Low HepG2 cytotoxicity is a desirable feature for compounds intended for prolonged systemic exposure, reducing the risk of liver toxicity liabilities early in development.
